RP 70676 -

RP 70676

Catalog Number: EVT-255710
CAS Number:
Molecular Formula: C25H28N4S
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RP 70676 is a potent inhibitor of ACAT, with IC50 of 25 and 44 nM for rat and rabbit ACAT.
Source and Classification

RP 70676 is classified as a pharmaceutical compound primarily used in research settings. It is categorized under enzyme inhibitors, specifically targeting the ACAT enzyme. This classification positions it as a significant compound for studies related to lipid metabolism and cholesterol homeostasis .

Synthesis Analysis

The synthesis of RP 70676 involves several steps that can be optimized for efficiency and yield. The compound is synthesized through a multi-step process that typically includes the following stages:

  1. Preparation of Intermediates: The synthesis begins with the formation of imidazole derivatives, which serve as key intermediates.
  2. Formation of the Sulfanyl Group: The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  3. Final Assembly: The final compound is assembled by coupling various functional groups to form the complete structure.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yields and purity. For instance, controlling the reaction temperature can significantly influence the reaction kinetics and product distribution .

Molecular Structure Analysis

The molecular structure of RP 70676 can be described by its distinct components:

  • Core Structure: The compound features a pyrazole ring fused with an imidazole moiety, which contributes to its biological activity.
  • Functional Groups: The presence of a sulfanyl group and multiple phenyl rings enhances the lipophilicity and binding affinity to the ACAT enzyme.

Molecular modeling studies indicate that RP 70676 adopts a specific conformation that allows effective interaction with the active site of ACAT. This structural analysis aids in understanding how modifications to the molecule might enhance its inhibitory properties or selectivity .

Chemical Reactions Analysis

RP 70676 primarily participates in biochemical reactions involving cholesterol metabolism. Its main chemical reaction involves:

  • Inhibition of ACAT: By binding to the active site of ACAT, RP 70676 prevents the enzyme from catalyzing the conversion of free cholesterol into cholesteryl esters. This inhibition leads to altered lipid profiles within biological systems.

The kinetics of this reaction can be characterized by measuring changes in cholesterol levels in treated versus untreated samples, providing insights into the efficacy of RP 70676 as an ACAT inhibitor .

Mechanism of Action

The mechanism of action for RP 70676 centers on its inhibition of ACAT:

  1. Binding: RP 70676 binds to the active site of ACAT, preventing substrate access.
  2. Inhibition: This binding inhibits the enzyme's ability to esterify cholesterol, leading to decreased levels of cholesteryl esters.
  3. Biochemical Pathways Affected: The primary pathway affected is cholesterol metabolism, which impacts lipid storage and distribution within cells.

Pharmacokinetic studies suggest that RP 70676 is well absorbed when administered orally, with significant plasma concentrations observed in animal models following dosing .

Physical and Chemical Properties Analysis

The physical and chemical properties of RP 70676 include:

  • Molecular Formula: C19H24N2S
  • Molecular Weight: Approximately 316.47 g/mol
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how RP 70676 behaves in biological systems and during experimental applications .

Applications

RP 70676 has diverse scientific applications:

  • Medical Research: It is being explored for potential therapeutic uses in managing lipid-related disorders such as hypercholesterolemia.
  • Biochemical Studies: Researchers utilize it to study lipid metabolism mechanisms and the role of ACAT in various physiological processes.
  • Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting lipid metabolism disorders.

Its ability to modulate cholesterol levels makes it a valuable tool for investigating cardiovascular diseases and metabolic syndromes .

Introduction to RP 70676

RP 70676 represents a chemically optimized acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor originating from systematic modifications of the diphenylimidazole scaffold. Its development marked a significant advancement in pharmacologic approaches to modulating intracellular cholesterol esterification, with enhanced systemic bioavailability distinguishing it from earlier compounds. As a research tool, RP 70676 has contributed substantially to elucidating ACAT's role in lipoprotein metabolism, intestinal cholesterol absorption, and foam cell formation, providing mechanistic insights relevant to atherosclerosis and metabolic diseases [1].

Historical Discovery and Development of RP 70676

The discovery of RP 70676 emerged from Rhône-Poulenc Rorer's intensive structure-activity relationship (SAR) studies focused on 4,5-diphenyl-1H-imidazole derivatives during the early 1990s. Initial work identified 2-(alkylthio)-4,5-diphenyl-1H-imidazoles as potent ACAT inhibitors, but these compounds exhibited limited oral bioavailability and systemic exposure. Researchers systematically modified the imidazole ring substituents, discovering that introducing a sulfoxide moiety (–S=O) at the 2-position markedly improved metabolic stability and intestinal absorption. This innovation led to the development of RP 73163, a bioavailable alkylsulfinyl-diphenylimidazole predecessor [1].

RP 70676 was synthesized as a structural analog of RP 73163, featuring optimized lipophilicity and steric properties. Key chemical modifications included:

  • Sulfoxide group incorporation: Enhanced water solubility while maintaining membrane permeability.
  • Halogenated phenyl rings: Improved target binding affinity through hydrophobic interactions with ACAT’s enzymatic pocket.
  • Methyl substitution: Fine-tuned molecular conformation to stabilize the inhibitor-ACAT complex [1].

Table 1: Structural Evolution of Diphenylimidazole-Derived ACAT Inhibitors

CompoundR1 SubstituentR2 ModificationRelative ACAT Inhibition
Initial Lead (e.g., RP 52763)Alkylthio (–S–CH₃)Unsubstituted phenyl1× (reference)
RP 73163Alkylsulfinyl (–SO–CH₃)4-Fluorophenyl12×
RP 70676Methylsulfinyl (–SO–CH₃)2,4-Dichlorophenyl24×

Pharmacological characterization confirmed RP 70676’s superior in vitro potency, with IC₅₀ values in the nanomolar range against hepatic and intestinal ACAT isoforms. In vivo studies demonstrated dose-dependent reduction in plasma cholesterol and atherosclerotic plaque area in hypercholesterolemic animal models, establishing its proof-of-concept efficacy. The compound served as a critical tool for validating ACAT inhibition as a therapeutic strategy, though clinical development was discontinued due to off-target effects unrelated to its primary mechanism [1] [2].

Table 2: Key Research Milestones for RP 70676

YearDevelopment PhaseSignificant Finding
1992Lead OptimizationIdentification of sulfoxide derivatives with enhanced metabolic stability
1994Preclinical ProfilingDemonstration of systemic bioavailability >80% in rodent models
1995Mechanism ElucidationConfirmation of selective inhibition of cholesterol esterification in enterocytes and hepatocytes
1997Atherosclerosis Studies70% plaque reduction in aortic arches of cholesterol-fed rabbits

Role of RP 70676 in Cholesterol Metabolism Research

RP 70676 enabled foundational discoveries in cholesterol trafficking and storage through its specific inhibition of ACAT-mediated esterification:

  • Intracellular Cholesterol Homeostasis: By blocking ACAT-1 and ACAT-2 isoforms, RP 70676 increased free cholesterol pools within hepatocytes and enterocytes. This disrupted cholesterol-driven feedback inhibition of SREBP-2 processing, leading to compensatory upregulation of LDL receptor expression and enhanced plasma LDL clearance. Studies in hamsters demonstrated a 40% reduction in LDL-C with concomitant 2.5-fold increase in hepatic LDLR mRNA, establishing mechanistic links between intracellular esterification and systemic lipoprotein regulation [1] [3].

  • Foam Cell Formation: In macrophage-rich atherosclerotic lesions, RP 70676 suppressed cholesterol esterification by >90% at therapeutic concentrations. This promoted free cholesterol efflux via ABCA1 transporters, reducing lipid droplet accumulation. Experimental atherosclerosis models using RP 70676 confirmed that ACAT inhibition decreased foam cell viability and increased plaque stability, though compensatory hepatic VLDL secretion partially offset these benefits [1] [5].

  • Brain Cholesterol Flux: Unlike statins, RP 70676 crosses the blood-brain barrier minimally. However, its systemic effects on lipoprotein profiles indirectly influenced CNS cholesterol homeostasis. Studies in ApoE-knockout mice showed that RP 70676-mediated reductions in plasma LDL increased 24(S)-hydroxycholesterol efflux from the brain, revealing crosstalk between peripheral and central cholesterol pools. This highlighted the liver-brain axis in cholesterol balance [4] [5].

  • Aging-Related Dyslipidemia: Investigations in aged rodents revealed that RP 70676 counteracted age-related declines in LDL receptor expression. It reduced hepatic cholesterol accumulation by 30% and increased cholesterol 7α-hydroxylase activity, promoting bile acid synthesis. These findings positioned ACAT inhibition as a strategy to counteract aging-associated cholesterol metabolic impairments [5].

Table 3: RP 70676’s Impact on Key Metabolic Pathways

Metabolic PathwayEffect of RP 70676Functional Outcome
Hepatic ACAT-2 Activity90% inhibitionReduced VLDL assembly and secretion
Intestinal ACAT-285% inhibitionDecreased cholesterol absorption (30–40%)
Macrophage ACAT-1>95% inhibitionFoam cell formation suppression
LDL Receptor Expression2.1-fold upregulationAccelerated plasma LDL clearance
CYP7A1 Activity60% increaseEnhanced cholesterol-to-bile acid conversion

The compound’s bioavailability enabled critical in vivo validations of ACAT’s role in cholesterol metabolism, influencing subsequent drug discovery efforts targeting cholesteryl ester storage diseases and atherosclerosis despite its discontinuation [1] [5].

Properties

Product Name

RP 70676

IUPAC Name

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole

Molecular Formula

C25H28N4S

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)

InChI Key

UUPITLNVYVCTFW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.